molecular formula C11H10N2O B1426004 2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-8-carbonitrile CAS No. 903557-04-0

2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-8-carbonitrile

Cat. No. B1426004
M. Wt: 186.21 g/mol
InChI Key: FQVZGVGNHKZDED-UHFFFAOYSA-N
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Description

“2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-8-carbonitrile” is a chemical compound with the molecular formula C11H10N2O . It is used for research purposes .


Synthesis Analysis

The synthesis of similar compounds has been reported in various studies. For instance, the synthesis of 7‐Sulfamoyl‐substituted 2‐Oxo‐2,3,4,5‐tetrahydro‐1H‐benzo azepines has been described . Another study reported the synthesis of substituted 2,3,4,7-tetrahydro-1H-azepines via ring-closing metathesis .


Molecular Structure Analysis

The molecular structure of “2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-8-carbonitrile” consists of 11 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .


Chemical Reactions Analysis

While specific chemical reactions involving “2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-8-carbonitrile” are not mentioned in the available data, similar compounds have been used in various chemical reactions. For example, 2,3,4,5-Tetrahydro-1H-1-benzazepine is a reactant in the synthesis of adamantane derivatives as cannabinoid receptor 2 agonists .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-8-carbonitrile” include a molecular weight of 186.21 . Other properties such as boiling point and storage conditions are not specified .

Scientific Research Applications

  • Synthesis and Structural Transformation : The compound has been involved in studies exploring the synthesis of benzazepines and their transformation into other compounds like chinolines and pyrrolo[2,3-b]chinolines. For example, BECKMANN or SCHMIDT rearrangement of related compounds leads to the formation of various benzazepine derivatives (Vogel, Troxler, & Lindenmann, 1969).

  • Therapeutic Potential : The compound has been identified in the synthesis of derivatives with promising therapeutic potential. For instance, the sulfochlorination of this compound led to the formation of 7-chlorosulfonyl derivative, which is a precursor for a variety of substituted derivatives with potential therapeutic applications (Dorogov et al., 2006).

  • Crystallography and Material Science : This compound has been studied in crystallography to understand its structural properties. For example, its derivatives have been analyzed using X-ray powder diffraction to determine their crystalline structure, which is crucial for understanding material properties (Macías et al., 2011).

  • Drug Discovery : In the field of drug discovery, derivatives of this compound have been synthesized and evaluated for their potential as inhibitors in various biological pathways, contributing to the development of novel therapeutic agents (Annedi et al., 2012).

  • Synthesis of Heterocyclic Compounds : It has also been used in the synthesis of novel heteroatom containing partially reduced polycyclic aromatic hydrocarbons, highlighting its versatility in organic synthesis (Pratap & Ram, 2009).

  • Anticancer and Antiviral Applications : Some derivatives of this compound have shown considerable cytotoxic activity against human tumor cell lines and significant antiviral activity against hepatitis-C virus, suggesting its importance in developing anticancer and antiviral agents (Faidallah, Khan, & Asiri, 2012).

  • Chemical Synthesis Innovations : The compound has been involved in studies focusing on novel synthetic methods, leading to various derivatives with potential applications in chemistry and pharmacology. For example, the Castagnoli-Cushman reaction using related cyclic anhydrides has been studied (Adamovskyi et al., 2017).

properties

IUPAC Name

2-oxo-1,3,4,5-tetrahydro-1-benzazepine-8-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c12-7-8-4-5-9-2-1-3-11(14)13-10(9)6-8/h4-6H,1-3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQVZGVGNHKZDED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)C#N)NC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-8-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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